![molecular formula C13H13N3O2S B3017199 N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898421-18-6](/img/structure/B3017199.png)

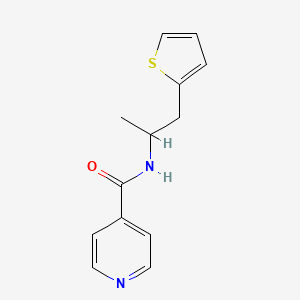

N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic precursors such as benzoic acid or its derivatives. For instance, one study describes the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which were obtained by stepwise conversion of benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . This suggests that the synthesis of "N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide" could follow a similar pathway, with appropriate modifications to incorporate the specific substituents.

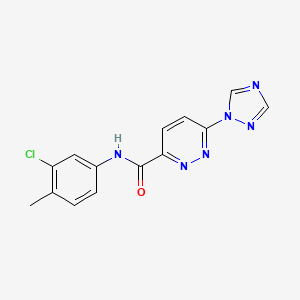

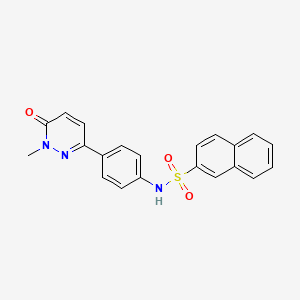

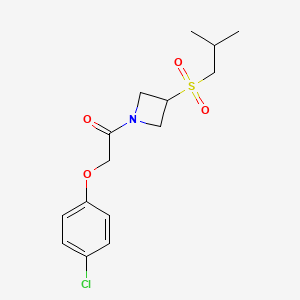

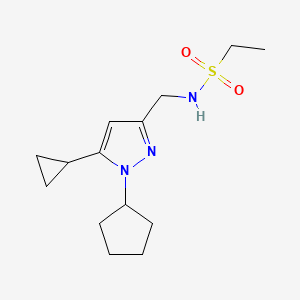

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing a folded conformation about the methylene carbon atom of the thioacetamide bridge . Such studies provide insights into the conformational preferences and potential intramolecular interactions, such as hydrogen bonding, which can influence the biological activity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through computational methods, such as density functional theory (DFT). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity of a molecule. A small HOMO-LUMO gap suggests a higher chemical reactivity, which is essential for the interaction with biological targets . Additionally, the reactivity of the pyrimidine ring has been utilized in various chemical transformations, such as intramolecular cyclization reactions to synthesize pyridin-2(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized using spectroscopic techniques like FT-IR and FT-Raman, as well as through computational methods. The vibrational spectra provide information about the functional groups present and their interactions . The presence of electronegative substituents, such as fluorine or chlorine, can influence the geometry and electronic properties of the molecule . Additionally, the drug-likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted to assess the potential of these molecules as drug candidates .

Applications De Recherche Scientifique

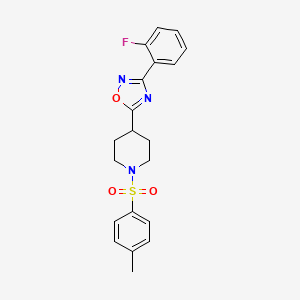

Crystallographic Analysis

Studies have elucidated the crystal structures of related compounds, revealing insights into their molecular conformations. For instance, research on the crystal structures of similar compounds demonstrates folded conformations about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).

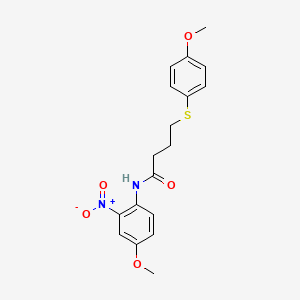

Antitumor Activity

Research into the antitumor potential of derivatives has shown promising results. Compounds with the thieno[2,3-d]pyrimidine scaffold, for instance, have displayed potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of new derivatives. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).

Quantum Chemical Insight and Molecular Docking

Quantum chemical analysis and molecular docking studies have provided insight into the molecular structure, interactions, and potential antiviral activity against SARS-CoV-2 of similar compounds. These studies highlight the pharmacokinetic properties and suggest potential therapeutic applications (Mary et al., 2020).

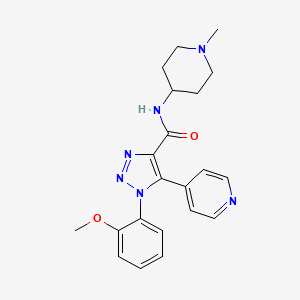

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives with potential pharmacological applications. These studies aim to explore the chemical space around the core scaffold to identify compounds with enhanced activity or improved pharmacokinetic profiles (Gangjee et al., 2008).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-9-3-2-4-10(7-9)15-11(17)8-19-12-5-6-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPCNPEVJILAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=CC=NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)